Behenolic acid

Description

Properties

IUPAC Name |

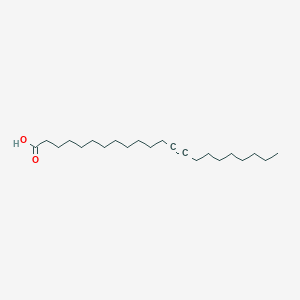

docos-13-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-8,11-21H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXNZDYAHSFXBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283164 | |

| Record name | 13-Docosynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-35-4 | |

| Record name | 13-Docosynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Behenolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Behenolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13-Docosynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEHENOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1418926YF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies of Behenolic Acid

Acetylenic fatty acids, including behenolic acid, are naturally occurring compounds found in a wide array of organisms, spanning plants, fungi, microbes, and marine invertebrates nih.govmathewsopenaccess.comnih.gov. Their presence is not uniform, with certain plant families exhibiting a higher prevalence.

Acetylenic fatty acids are notably common in several plant families, including the Santalaceae, Olacaceae, Asteraceae, and Caesalpiniaceae mdpi.com. While specific plant or microbial sources for this compound (identified as docos-13-ynoic acid, C22H40O2) are not extensively detailed in the provided literature, its classification as an acetylenic fatty acid places it within this broad distribution pattern nih.gov. Research has identified acetylenic acids in various plant species, such as Pentagonia gigantifolia and Sommera sabiceoides, and they are also components of fungal and microbial metabolomes nih.gov.

The biological roles and ecological significance of acetylenic fatty acids are multifaceted. They are recognized for possessing a diverse range of pharmacological properties, including antibacterial, antifungal, antiparasitic, and antitumor activities nih.gov. In plants, these compounds can be derived from epoxy fatty acids through specific enzymatic processes, such as dehydration steps, and are often stored in seed oils aocs.org. Their presence may also be an adaptive response to ecological pressures, including pathogen or insect attacks, or exposure to UV radiation wikipedia.org. Within organisms, they can function as specialized metabolites, influencing various biochemical pathways nih.gov.

The isolation and purification of fatty acids, including this compound, from complex biological matrices typically involve a series of chemical and physical separation techniques. These methods aim to efficiently extract lipids and then isolate the target fatty acids from other cellular components.

Solvent-based extraction is a cornerstone technique for isolating lipids and fatty acids from biological materials mdpi.com. These methods rely on the principle that specific solvents possess the capacity to dissolve and extract lipid fractions from solid matrices mdpi.com.

General Solvent Extraction: Common solvents employed include hexane (B92381), chloroform (B151607), and methanol (B129727), often used in combination to achieve efficient lipid solubilization mdpi.comquora.comnih.govarabjchem.org. Classic methods like the Folch and Bligh & Dyer procedures utilize mixtures of chloroform and methanol, sometimes with water, to create a single-phase solution that effectively extracts lipids. Subsequent addition of salts or water induces phase separation, allowing for the collection of the lipid-rich organic layer nih.govarabjchem.org.

Soxhlet Extraction: This is a well-established, continuous extraction method that has been a standard for determining oil content in food matrices for many years mdpi.comnih.gov.

Supercritical Fluid Extraction (SFE): Using supercritical fluids, such as carbon dioxide (SC-CO2), as a solvent offers an alternative extraction method. This technique can be advantageous for its selectivity and the absence of residual organic solvents in the final extract nih.govgoogle.comnih.gov.

Post-Extraction Processing: Once crude lipids are extracted, they are often saponified (hydrolyzed with a base like sodium hydroxide) and then esterified, commonly into fatty acid methyl esters (FAMEs), to facilitate their analysis, typically by gas chromatography mdpi.comquora.comarabjchem.org.

Solid-Phase Extraction (SPE) is a widely utilized technique for the purification and separation of fatty acids from crude lipid extracts capes.gov.brresearchgate.netnih.govacs.orgresearchgate.net. SPE columns, often packed with aminopropyl bonded stationary phases, are effective in isolating specific lipid classes researchgate.netnih.govacs.org.

SPE Principles: The process involves loading the lipid extract onto an SPE column and then eluting different lipid classes using specific solvent gradients. For example, fatty acid ethyl esters (FAEEs) can be eluted from an aminopropyl-silica column using hexane capes.gov.brnih.gov.

Column Material: The choice of SPE column material is important; glass columns are generally preferred over those made from high-density polyethylene (B3416737) (HDPE) to minimize contamination from leached fatty acids researchgate.net.

Multi-Step Purification: SPE can be employed as a multi-step process, sometimes in conjunction with other chromatographic techniques like High-Performance Liquid Chromatography (HPLC), to achieve high purity for specific fatty acids capes.gov.br.

Advantages: SPE is recognized for its efficiency, reduced sample preparation time, and lower consumption of potentially harmful reagents compared to some traditional methods mdpi.com. It allows for the separation of various lipid classes, including neutral lipids, free fatty acids, and polar lipids acs.org.

Chemical Synthesis Strategies and Derivatization of Behenolic Acid

Established Chemical Synthesis Routes for Behenolic Acid

The synthesis of this compound (docos-13-ynoic acid) has evolved from early classical methods to more refined contemporary strategies that offer greater control and efficiency.

Historical and Contemporary Synthetic Methodologies

Historically, the synthesis of long-chain fatty acids, including this compound, often involved multi-step procedures with modest yields. One of the earliest reported syntheses of this compound dates back to 1928 by Bhattacharya, Saletore, and Simonsen. rsc.org While the specifics of this early synthesis are rooted in the chemical techniques of that era, modern approaches have since been developed, prioritizing efficiency and the use of more sophisticated reagents.

Contemporary syntheses of this compound and other long-chain alkynoic acids often employ coupling reactions to construct the carbon skeleton. A common strategy involves the coupling of two smaller fragments, typically an ω-haloalkanoic acid ester and a terminal alkyne, often facilitated by transition metal catalysts. For instance, a general approach could involve the coupling of a C12 halo-ester with a C10 terminal alkyne. Subsequent hydrolysis of the resulting ester would yield the desired this compound. These modern methods offer higher yields and greater functional group tolerance compared to their historical counterparts.

| Methodology | Description | Key Features |

| Historical Synthesis (e.g., Bhattacharya et al., 1928) | Relied on classical organic reactions of the early 20th century, often involving multiple steps and potentially harsh reaction conditions. rsc.org | Foundational work in the synthesis of long-chain fatty acids. |

| Contemporary Coupling Strategies | Typically involve the coupling of two smaller carbon fragments, such as an ω-haloalkanoic acid ester and a terminal alkyne, often catalyzed by transition metals (e.g., palladium or copper). | Higher yields, greater efficiency, and better functional group tolerance. |

Regio- and Stereoselective Synthesis Considerations

The synthesis of this compound requires precise control over the location of the triple bond at the 13-position of the 22-carbon chain. This regioselectivity is a critical aspect of the synthetic design.

Regioselectivity: The strategic placement of the triple bond is typically achieved by the careful selection of the starting materials in coupling reactions. For example, the reaction between a 1-alkyne and a 1-haloalkane derivative ensures the formation of an internal alkyne at a specific position. The synthesis of internal alkynes can be achieved through various methods, including the alkylation of acetylides. The regioselective hydro-functionalization of internal alkynes is another powerful tool to introduce functionality at a specific carbon of the triple bond. rsc.orgnih.gov

Stereoselectivity: As this compound is an achiral molecule, stereoselectivity is not a concern in the synthesis of the parent compound itself. However, if chiral centers were to be introduced into the carbon chain or in derivatives of this compound, stereoselective synthetic methods would be necessary. For instance, the stereocontrolled synthesis of precursors could be employed to generate specific stereoisomers.

Synthesis of this compound Derivatives for Research Purposes

The unique chemical structure of this compound makes it a valuable platform for the synthesis of various derivatives for scientific investigation. These derivatives can be designed to have altered physical, chemical, or biological properties.

Esterification and Amidation Reactions of the Carboxyl Group

The carboxylic acid group of this compound is a prime site for derivatization through esterification and amidation reactions.

Esterification: this compound can be readily converted to its corresponding esters by reaction with various alcohols in the presence of an acid catalyst. This process, known as Fischer esterification, is a common method for modifying the polarity and volatility of the molecule. The use of solid acid catalysts, such as dried Dowex H+ cation-exchange resin, can provide an environmentally friendly and efficient method for esterification. nih.gov

Amidation: The synthesis of amides from this compound can be achieved by reacting it with primary or secondary amines. A common method involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the desired amine. For example, the amidation of the structurally similar 13-docosenoic acid (erucic acid) has been reported by first preparing the docos-13-enoyl chloride, which is then reacted with various amines to yield the corresponding amides in high yields. arabjchem.orgresearchgate.netarabjchem.org This methodology can be directly applied to this compound.

| Derivative Type | General Reaction | Reagents and Conditions |

| Esters | This compound + Alcohol | Acid catalyst (e.g., H₂SO₄, Dowex H+) |

| Amides | This compound → Acyl chloride → Amide | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂ or R₂NH) |

Chemical Transformations Involving the Triple Bond

The internal triple bond of this compound is a site of high reactivity, allowing for a variety of chemical transformations to introduce new functional groups and structural motifs.

Addition Reactions: The triple bond can undergo various addition reactions. For instance, hydrogenation can reduce the alkyne to either a cis-alkene (using Lindlar's catalyst) or a trans-alkene (using sodium in liquid ammonia), or fully to an alkane (using a catalyst like palladium on carbon). Halogens and hydrogen halides can also add across the triple bond, leading to the formation of di- or tetra-haloalkanes or vinyl halides, respectively. libretexts.orglibretexts.org The hydroboration-oxidation of the alkyne can lead to the formation of carbonyl compounds. khanacademy.org

Cycloaddition Reactions: The triple bond of this compound can participate in cycloaddition reactions to form cyclic compounds. For example, in a [4+2] cycloaddition (Diels-Alder reaction), the alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring.

Oxidative Cleavage: The triple bond can be cleaved under strong oxidizing conditions, such as with ozone (ozonolysis) or potassium permanganate, to yield two carboxylic acids. chemistrysteps.com This reaction can be used to confirm the position of the triple bond within the fatty acid chain.

Preparation of Conjugates and Functionalized Analogs

For research purposes, this compound can be conjugated to other molecules or functionalized to create analogs with specific properties.

Conjugates: The carboxylic acid functionality of this compound provides a handle for conjugation to other molecules, such as biomolecules (e.g., amino acids, peptides, or carbohydrates) or synthetic polymers. These conjugation reactions often involve the use of coupling agents, such as carbodiimides, to facilitate the formation of an amide or ester linkage. The conjugation of phenolic acids with proteins has been explored to enhance their biological activities. nih.gov

Functionalized Analogs: Synthetic analogs of this compound can be prepared to probe structure-activity relationships or to introduce specific functionalities. For example, "click" chemistry, which often utilizes the reaction between an alkyne and an azide, could be employed to attach a wide variety of functional groups to a this compound-derived alkyne. The synthesis of analogs with modified chain lengths or with additional functional groups along the carbon chain can provide valuable tools for chemical and biological studies. nih.govnih.gov The synthesis of analogs of other fatty acids, such as mycophenolic acid, has been used to study their biological activity. nih.gov

Enzymatic Transformations and Metabolic Pathways of Behenolic Acid

Enzymatic Biotransformations of Behenolic Acid in Biological Systems

The biotransformation of this compound begins with its activation, a critical step for all fatty acids entering metabolic pathways. This process is followed by a series of catabolic or anabolic reactions, governed by a host of specific enzymes.

The metabolism of this compound involves several key enzymes, primarily associated with the activation and subsequent degradation or elongation of the fatty acid chain.

Very-long-chain Acyl-CoA Synthetase (VLC-ACS): Before any metabolic processing can occur, this compound must be "activated." This activation is a thioesterification reaction that links the fatty acid to coenzyme A (CoA), forming behenoyl-CoA. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases or ligases. For fatty acids with 22 or more carbons, specific very-long-chain acyl-CoA synthetases are required. These enzymes are located on the membranes of the endoplasmic reticulum and peroxisomes. The activation step is crucial as it primes the molecule for transport into organelles and for participation in subsequent metabolic pathways.

Peroxisomal Beta-Oxidation Enzymes: The catabolism of VLCFAs like this compound predominantly occurs in peroxisomes, as mitochondria are less efficient at handling these long chains. The peroxisomal beta-oxidation pathway involves a set of four core enzymatic reactions performed by specific proteins:

Acyl-CoA Oxidase 1 (ACOX1): This enzyme catalyzes the first and rate-limiting step of peroxisomal beta-oxidation, introducing a double bond into the acyl-CoA chain.

D-bifunctional Protein (DBP): This protein exhibits two enzymatic activities: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. It first hydrates the double bond created by ACOX1 and then oxidizes the resulting hydroxyl group.

Peroxisomal Thiolase: This enzyme carries out the final step, cleaving the 3-ketoacyl-CoA to release a molecule of acetyl-CoA and a chain-shortened acyl-CoA.

Auxiliary Enzymes for Unsaturated Sites: The triple bond at the C13 position of this compound presents a challenge for the standard beta-oxidation pathway. While the exact enzymes that process this acetylenic bond have not been specifically characterized for this compound, it is hypothesized that, similar to unsaturated fatty acids with double bonds, auxiliary enzymes are required. These would likely include isomerases or reductases to convert the triple bond into a structure that can be recognized and processed by the core beta-oxidation enzymes. The metabolism of unsaturated fatty acids often involves enzymes like Enoyl-CoA Isomerase and 2,4-Dienoyl-CoA Reductase to handle non-standard bond configurations.

Mechanistic studies on the enzymes involved in VLCFA metabolism have elucidated the biochemical transformations they catalyze. The activation by VLC-ACS involves an ATP-dependent two-step process, forming a fatty acyl-adenylate intermediate before the transfer to CoA.

In peroxisomal beta-oxidation, the mechanism differs slightly from its mitochondrial counterpart. The initial dehydrogenation step, catalyzed by ACOX1, transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂). This is a key distinction from the mitochondrial pathway where electrons are transferred to FAD. The subsequent hydration and dehydrogenation steps proceed to prepare the molecule for thiolytic cleavage, which shortens the fatty acid chain by two carbons per cycle. The processing of the unique triple bond in this compound would require a specific enzymatic mechanism, likely involving saturation or isomerization, to create a suitable substrate for the hydratase enzyme of the beta-oxidation spiral. However, specific mechanistic studies on enzymes acting on acetylenic fatty acids in this context remain an area for further research.

Mechanistic Aspects of this compound Metabolism

The metabolism of this compound can be broadly divided into catabolic pathways for energy production and anabolic pathways for incorporation into more complex cellular structures.

The primary catabolic pathway for this compound is peroxisomal beta-oxidation. Due to its chain length (C22), this compound is first processed in the peroxisomes.

Activation and Transport: this compound is activated to behenoyl-CoA in the cytoplasm. This activated form is then transported into the peroxisome, a process mediated by ATP-binding cassette (ABC) transporters, such as ABCD1.

Chain Shortening: Inside the peroxisome, behenoyl-CoA undergoes several cycles of beta-oxidation. Each cycle shortens the fatty acyl-CoA chain by two carbons, producing one molecule of acetyl-CoA. This process continues until the chain is shortened to a medium- or long-chain fatty acyl-CoA.

Mitochondrial Oxidation: The chain-shortened acyl-CoAs are then transported to the mitochondria for complete oxidation to CO₂ and water via the mitochondrial beta-oxidation pathway and the citric acid cycle, generating a significant amount of ATP.

The presence of the triple bond at an odd-numbered carbon (C13) would halt the beta-oxidation process after several cycles. At this point, specialized enzymes would be required to modify the bond so that degradation can continue.

Table 1: Key Enzymes in the Catabolism of Very-Long-Chain Fatty Acids

| Enzyme/Protein | Function | Cellular Location |

| VLC-Acyl-CoA Synthetase | Activates VLCFA to Acyl-CoA | Endoplasmic Reticulum, Peroxisome |

| ABCD1 Transporter | Transports VLC-Acyl-CoA into peroxisome | Peroxisomal Membrane |

| Acyl-CoA Oxidase 1 (ACOX1) | First dehydrogenation in peroxisomal β-oxidation | Peroxisome |

| D-bifunctional Protein (DBP) | Hydration and second dehydrogenation | Peroxisome |

| Peroxisomal Thiolase | Thiolytic cleavage of Acyl-CoA | Peroxisome |

This compound, as a VLCFA, can also be used as a building block in anabolic pathways for the synthesis of complex lipids, which are crucial for cellular structure and function. jackwestin.com

Elongation: this compound itself can be a product of fatty acid elongation systems in the endoplasmic reticulum. These systems, involving a family of enzymes called ELOVL fatty acid elongases, extend shorter fatty acid chains.

Incorporation into Sphingolipids: VLCFAs are essential components of sphingolipids, such as ceramides and sphingomyelin. jackwestin.com These lipids are critical for the formation of the skin barrier, the myelin sheath of nerves, and for signal transduction. The synthesis of ceramides involves the condensation of a fatty acyl-CoA (like behenoyl-CoA) with a sphingoid base, a reaction catalyzed by ceramide synthases.

Incorporation into Glycerophospholipids: this compound can also be incorporated into glycerophospholipids, which are the main components of cellular membranes. jackwestin.com This integration influences the physical properties of the membrane, such as thickness and fluidity.

The conversion of this compound to its acyl-CoA thioester, behenoyl-CoA , is the central hub of its metabolism. This activated intermediate is the substrate for virtually all pathways in which the fatty acid participates.

Metabolic Branch Point: Behenoyl-CoA stands at a critical metabolic crossroads. It can be directed towards the peroxisomes for catabolic degradation or utilized within the endoplasmic reticulum for anabolic processes, such as elongation or incorporation into complex lipids.

Substrate for Synthesis: As a substrate, behenoyl-CoA is essential for the synthesis of structural lipids. For example, it is directly used by ceramide synthases to form the N-acyl chain of ceramides.

Advanced Analytical Methodologies for Behenolic Acid Research

Chromatographic Separation Techniques for Fatty Acid Profiling

Chromatographic techniques are fundamental to the analysis of fatty acids, allowing for their separation from complex biological and chemical matrices. For behenolic acid, both gas and liquid chromatography platforms offer distinct advantages.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Detection and Quantification

Gas chromatography (GC) is a cornerstone technique for the analysis of fatty acids. Due to its inherent low volatility, this compound requires chemical modification prior to analysis. The most common approach is esterification to form fatty acid methyl esters (FAMEs), which are more volatile and exhibit better chromatographic behavior.

The separation of FAMEs is typically achieved on polar capillary columns. For acetylenic fatty acids like this compound, polyester (B1180765) stationary phases are effective. nih.gov The triple bond in this compound increases its polarity, causing it to have a longer retention time on polar columns compared to its saturated analogue, behenic acid, and even compared to fatty acids with one or two double bonds. nih.gov

When coupled with a mass spectrometer (MS), GC provides a powerful tool for both quantification and identification. GC-MS analysis of very-long-chain fatty acids (VLCFAs) is an established method for clinical diagnostics and research. cas.cn The mass spectrometer identifies the derivatized this compound based on its unique mass spectrum, which serves as a chemical fingerprint. For quantitative analysis, a flame ionization detector (FID) is often used due to its wide linear range and high sensitivity to hydrocarbons.

Table 1: Typical GC Parameters for Very-Long-Chain Fatty Acid Methyl Ester (FAME) Analysis

| Parameter | Typical Condition |

|---|---|

| Column Type | Polar capillary column (e.g., polyethylene (B3416737) glycol, cyanopropyl polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature ramp, e.g., 150°C to 270°C at 10°C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC, particularly for analyzing less volatile or thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for fatty acid separation, where analytes are separated based on their hydrophobicity. researchgate.netaocs.org For this compound, a C8 or C18 stationary phase is typically employed with a mobile phase consisting of solvents like acetonitrile (B52724) and water. aocs.orgnih.gov

A key advantage of HPLC is that it can be performed at ambient temperature, minimizing the risk of degradation. aocs.org However, since underivatized fatty acids lack a strong chromophore, sensitive detection by UV-Vis detectors requires derivatization. aocs.orgnih.gov Reagents that attach a UV-active group, such as p-bromophenacyl esters, are used to enhance detection limits into the nanogram range. nih.gov

The coupling of LC with mass spectrometry (LC-MS) has become an indispensable technique for lipid analysis. chromatographyonline.comunitn.it LC-MS allows for the analysis of underivatized fatty acids, including VLCFAs, by using soft ionization techniques like electrospray ionization (ESI). nih.gov ESI typically generates a deprotonated molecular ion [M-H]⁻ in negative ion mode, which can be detected with high sensitivity and specificity by the mass spectrometer. This approach avoids the extensive fragmentation often seen with GC-MS, preserving molecular weight information. nih.gov

Spectroscopic and Spectrometric Characterization Techniques

While chromatography separates components of a mixture, spectroscopic and spectrometric techniques provide detailed structural information essential for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of a compound. Both ¹H and ¹³C NMR are used to confirm the structure of this compound. sci-hub.se

¹H NMR provides information on the chemical environment of hydrogen atoms. Key signals would include those for the terminal methyl group (CH₃), the long chain of methylene (B1212753) groups (CH₂), protons adjacent to the carboxylic acid, and, critically, any protons on carbons adjacent to the acetylenic triple bond.

¹³C NMR is particularly definitive for identifying the triple bond. The sp-hybridized carbons of the C≡C bond in acetylenic fatty acids have characteristic chemical shifts that distinguish them from both saturated (sp³) and olefinic (sp²) carbons. The carboxyl carbon also has a distinct chemical shift in the range of δ 170–180 ppm.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is vital for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. The fragmentation pattern depends heavily on the ionization method and whether the molecule has been derivatized.

In GC-MS using electron ionization (EI), FAMEs undergo fragmentation. However, the resulting spectra often lack clear diagnostic ions to pinpoint the location of a triple bond due to ion migration. nih.govnih.gov

To overcome this, specialized derivatization is employed. Converting the carboxylic acid to a picolinyl ester creates a derivative that directs fragmentation in a predictable way. nih.gov Under EI conditions, the nitrogen atom in the picolinyl ring initiates a series of cleavage reactions along the fatty acid chain, producing a series of diagnostic ions that allow for the unambiguous assignment of the triple bond's position. nih.gov A more recent HPLC-MS method utilizes in-source derivatization with acetonitrile under atmospheric pressure chemical ionization (APCI) to form adducts whose subsequent fragmentation also reveals the location of triple bonds. mdpi.com

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Proper sample preparation is a critical prerequisite for the successful analysis of this compound. The primary goals are to isolate the fatty acid from its matrix and convert it into a form suitable for the chosen analytical instrument. This conversion, known as derivatization, is essential for increasing volatility, improving thermal stability, and enhancing detector response. nih.gov

For GC analysis, derivatization is mandatory. nih.gov The two most common methods are:

Esterification : This involves converting the carboxylic acid to an ester, most commonly a methyl ester (FAME). This is typically achieved by heating the acid with an alcohol like methanol (B129727) in the presence of an acid catalyst, such as boron trifluoride (BF₃) or sulfuric acid (H₂SO₄).

Silylation : This reaction replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose, yielding TMS esters that are highly volatile and suitable for GC-MS analysis. nih.gov

For HPLC analysis, derivatization is performed to attach a chromophore or fluorophore for sensitive UV or fluorescence detection. For MS-based structural elucidation, derivatization into picolinyl esters is a key strategy. nih.govnih.gov

Table 2: Common Derivatization Strategies for this compound Analysis

| Strategy | Derivative Formed | Primary Analytical Technique | Purpose |

|---|---|---|---|

| Esterification (Methylation) | Fatty Acid Methyl Ester (FAME) | GC, GC-MS | Increase volatility and thermal stability |

| Silylation | Trimethylsilyl (TMS) Ester | GC, GC-MS | Increase volatility |

| UV-Labeling | p-Bromophenacyl Ester | HPLC-UV | Enhance UV detection sensitivity |

| MS-Directed Fragmentation | Picolinyl Ester | GC-MS | Enable triple bond localization via fragmentation |

Extraction and Purification Techniques from Diverse Matrices

The isolation of this compound is fundamentally linked to the extraction of the total lipid fraction from a given biological or chemical matrix. The choice of method depends on the nature of the sample, the concentration of the target analyte, and the required purity of the final extract. Conventional and modern techniques are employed to achieve efficient recovery.

Initial sample preparation is a critical step, often involving drying and grinding of solid materials (like seeds or plant tissues) to increase the surface area for solvent penetration. For liquid samples, direct solvent partitioning may be applicable.

Conventional Extraction Methods:

Soxhlet Extraction: This is a classic and exhaustive method used for extracting lipids from solid samples. It involves continuous washing of the sample with a non-polar solvent, such as hexane (B92381), which is well-suited for lipids.

Maceration: This simple technique involves soaking the sample material in an appropriate solvent for a period to allow the lipids, including this compound, to dissolve. nih.gov

Modern Extraction Methods: To improve efficiency, reduce solvent consumption, and shorten extraction times, several modern techniques have been developed:

Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. researchgate.net The collapse of these bubbles near the cell walls of the sample material disrupts them, enhancing the release of intracellular lipids into the solvent. researchgate.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the sample, causing cellular structures to rupture and release their contents. researchgate.netmdpi.com This leads to a rapid and efficient extraction of lipids.

Purification Techniques: Following extraction, the crude lipid fraction is a complex mixture containing this compound alongside other fatty acids, triacylglycerols, phospholipids, and other lipid classes. Purification is essential to isolate this compound.

Solid-Phase Extraction (SPE): SPE is a common clean-up procedure where the crude extract is passed through a cartridge containing a solid adsorbent (the stationary phase). mdpi.com By selecting an appropriate sorbent and elution solvents, different lipid classes can be separated, allowing for the concentration and purification of the desired fatty acid fraction. mdpi.com

Column Chromatography: This is a fundamental technique for separating compounds. The lipid extract is applied to a column packed with a stationary phase like silica (B1680970) gel, and a solvent or solvent mixture (mobile phase) is used to elute the components at different rates based on their polarity, facilitating separation.

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a sophisticated liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample. nih.gov It has been successfully used for the preparative isolation of minor compounds from crude plant extracts and offers high sample recovery. nih.gov

The following table summarizes various techniques used for the extraction and purification of fatty acids like this compound.

Table 1: Comparison of Extraction and Purification Techniques| Technique | Principle | Typical Solvents/Phases | Key Advantages |

|---|---|---|---|

| Extraction | |||

| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | Hexane, Petroleum Ether | Exhaustive extraction, well-established. |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing solvent penetration. researchgate.net | Methanol, Ethanol, Hexane | Reduced extraction time and solvent use, improved yield. researchgate.net |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats the sample and solvent, causing cell rupture. researchgate.net | Methanol, Ethanol | Very fast, efficient, lower solvent consumption. mdpi.com |

| Purification | |||

| Solid-Phase Extraction (SPE) | Compounds are partitioned between a solid stationary phase and a liquid mobile phase. mdpi.com | Silica, C18; Eluted with solvents of varying polarity. | Good for sample clean-up and concentration. mdpi.com |

| High-Speed Countercurrent Chromatography (HSCCC) | Liquid-liquid partitioning without a solid support. nih.gov | Two-phase solvent systems (e.g., n-hexane/ethyl acetate/methanol/water). nih.gov | High sample recovery, no irreversible adsorption, suitable for preparative scale. nih.gov |

Derivatization Methods (e.g., Fatty Acid Methyl Ester (FAME) Formation)

Due to its high boiling point and polar carboxylic acid group, this compound is not sufficiently volatile for direct analysis by gas chromatography (GC). Derivatization is a chemical modification process that converts the analyte into a form that is more amenable to GC analysis by increasing its volatility and thermal stability. libretexts.org

The most common derivatization technique for fatty acids is the formation of Fatty Acid Methyl Esters (FAME). wikipedia.orgcreative-proteomics.com This process, known as esterification (for free fatty acids) or transesterification (for fatty acids present in glycerolipids), involves converting the carboxylic acid functional group into a methyl ester. creative-proteomics.comkrohne.com

FAME Formation Chemistry: The reaction typically involves heating the lipid sample with methanol in the presence of a catalyst. The two primary catalytic approaches are base-catalyzed and acid-catalyzed reactions.

Base-Catalyzed Method: This method is very rapid and can be performed under mild temperature conditions. nih.gov Common catalysts include sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol. wikipedia.org Base-catalyzed methanolysis is highly efficient for glycerolipids. nih.gov However, this method is sensitive to the presence of water and a high content of free fatty acids in the sample. krohne.com

Acid-Catalyzed Method: This approach is effective for esterifying free fatty acids and transesterifying acylglycerols simultaneously. It is more tolerant of water than the base-catalyzed method. A common reagent is a solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in anhydrous methanol. nih.gov One documented method involves preparing an 8% (w/v) solution of HCl in a methanol/water mixture (85:15, v/v) to successfully prepare FAMEs from various lipid classes with yields exceeding 96%. nih.gov The reaction typically requires heating at higher temperatures (e.g., 100°C) or for longer durations compared to base catalysis. nih.gov

Once derivatized to its methyl ester, this compound can be readily separated, identified, and quantified using GC, often coupled with a mass spectrometry (MS) detector for structural confirmation.

The following table compares the two main catalytic methods for FAME formation.

Table 2: Comparison of FAME Formation Methods| Feature | Acid-Catalyzed Derivatization | Base-Catalyzed Derivatization |

|---|---|---|

| Catalysts | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄) in methanol. nih.gov | Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Sodium methoxide (B1231860) in methanol. wikipedia.org |

| Reaction Speed | Slower; may require heating for 1-2 hours. nih.gov | Very rapid; can be completed in minutes at room temperature for some lipids. nih.gov |

| Mechanism | Esterifies free fatty acids and transesterifies acylglycerols. | Primarily transesterifies acylglycerols; can be less effective for free fatty acids. |

| Tolerance | More tolerant to water and free fatty acids in the sample. krohne.com | Highly sensitive to water and free fatty acids, which can lead to soap formation. krohne.com |

| Applicability | Versatile for samples containing a mix of lipid classes, including high levels of free fatty acids. | Best for samples with low moisture and low free fatty acid content, such as refined oils. |

Research Applications and Potential in Materials Science and Biotechnology

Role in Bio-Polymeric Material Development and Modification

The direct incorporation of behenolic acid as a monomer into bio-polymeric materials like polyesters or polyamides is not extensively documented in current scientific literature. The focus of fatty acid-based polymer research tends to be on unsaturated fatty acids, which offer reactive double bonds for polymerization, or on fatty acid derivatives like dicarboxylic acids and epoxides. researchgate.netunife.itbham.ac.uk

Should this compound be incorporated into a polymer, its chemical structure suggests it would impart significant hydrophobicity to the material. The long, saturated alkyl chain would likely influence the polymer's thermal and mechanical properties. It could:

Increase Hydrophobicity: Making the polymer more water-resistant.

Alter Crystallinity: The long, linear chains could pack into crystalline domains, potentially increasing the material's melting point and stiffness.

Act as an Internal Plasticizer: Under certain conditions, the flexible aliphatic chains might increase the free volume between polymer backbones, leading to a lower glass transition temperature and increased flexibility.

These potential effects remain hypothetical in the absence of specific research on this compound-based polymers.

Potential in Structured Lipid Engineering and Design

A significant and well-researched application of this compound is in the field of structured lipids (SLs). scielo.br SLs are triacylglycerols that have been modified to alter their fatty acid composition and positional distribution on the glycerol (B35011) backbone, often to achieve specific nutritional or physical properties. scielo.brscielo.br

This compound is a key component in the design of low-calorie structured lipids. scielo.brnih.gov Its utility stems from its limited absorption in the human intestine. icef14.com The goal of this lipid engineering is to incorporate this compound into a triacylglycerol molecule, typically at the sn-1 and sn-3 positions, while leaving a more readily absorbed unsaturated fatty acid (like oleic acid) at the sn-2 position. scielo.brnih.gov This specific molecular structure influences the metabolic fate of the lipid after consumption.

The incorporation of this compound also modifies the physicochemical properties of the fat. Increasing the concentration of this compound in structured lipids has been shown to increase their hardness. icef14.com Furthermore, the redistribution of fatty acids through interesterification alters the fat's thermal behavior, leading to changes in crystallization and melting profiles, which is critical for food applications. scielo.bricef14.com

Enzymatic interesterification is the preferred method for producing structured lipids containing this compound. icef14.com This process uses lipases, which are enzymes that catalyze the exchange of fatty acids on the glycerol backbone of a fat. nih.gov This biotechnological approach offers several advantages over traditional chemical interesterification, which often uses catalysts like sodium methoxide (B1231860). scielo.brnih.gov

Key aspects of the enzymatic process include:

High Specificity: Lipases, such as those from Thermomyces lanuginosus (Lipozyme TL IM) or Rhizomucor miehei (Lipozyme RM IM), can be regiospecific, preferentially acting on the sn-1 and sn-3 positions of the triacylglycerol. nih.govnih.gov This allows for precise control over the final structure of the lipid, which is crucial for its desired nutritional properties. scielo.br

Milder Reaction Conditions: The enzymatic process operates at lower temperatures (e.g., 70°C) compared to chemical methods (e.g., 100°C), which helps to prevent the degradation of sensitive compounds and the formation of undesirable by-products. scielo.brnih.gov

Reduced Acyl Migration: Enzymatic interesterification results in less acyl migration (movement of fatty acids between positions on the glycerol backbone) compared to chemical methods, better preserving the desired concentration of unsaturated fatty acids at the sn-2 position. nih.gov

The table below compares the enzymatic and chemical interesterification processes for creating this compound-rich structured lipids.

| Parameter | Enzymatic Interesterification | Chemical Interesterification |

|---|---|---|

| Catalyst | Immobilized Lipases (e.g., Lipozyme TL IM, Lipozyme RM IM) nih.govnih.gov | Chemical Catalyst (e.g., Sodium Methoxide) scielo.brnih.gov |

| Reaction Temperature | Lower (e.g., 70°C) nih.gov | Higher (e.g., 100°C) scielo.brnih.gov |

| Specificity | High (typically sn-1,3 specific), allowing for tailored structures scielo.br | Random, leading to a random distribution of fatty acids scielo.br |

| By-products | Fewer by-products and less color formation | Can produce more by-products and cause oil darkening scielo.br |

| Post-processing | Simpler process, catalyst can be reused | Requires catalyst removal and washing steps scielo.brnih.gov |

Biotechnological Production and Process Optimization for this compound and Derivatives

While this compound is conventionally produced by the chemical hydrogenation of erucic acid, recent advances in metabolic engineering have enabled its production in microorganisms, offering a sustainable alternative to plant-based sources. nih.gov

The oleaginous yeast Yarrowia lipolytica has been successfully engineered to produce very-long-chain fatty acids (VLCFAs), including this compound (C22:0). nih.gov This yeast is an attractive host for producing lipophilic molecules due to its natural ability to accumulate oils. The biotechnological strategy involves redesigning the yeast's lipid metabolism pathways to enhance the elongation of fatty acid chains.

Key genetic modifications to achieve this compound production include:

Overexpression of Elongase Enzymes: Introducing and overexpressing the gene for 3-ketoacyl-CoA synthase (e.g., TaFAE1 from Triticum aestivum) is crucial, as this enzyme complex is responsible for extending C18 fatty acids to C20 and C22. nih.gov

Blocking Degradation Pathways: Deleting genes involved in fatty acid breakdown, such as the multifunctional enzyme (YlMFE1) in the β-oxidation pathway, prevents the degradation of the desired VLCFAs and further boosts their accumulation. nih.gov

Process optimization focuses on maximizing the yield of this compound through genetic and fermentation strategies. A critical optimization step is tuning the expression level of the key elongase gene. It was demonstrated that replacing a standard promoter with a stronger one (8UAS-pTEF) for the TaFAE1 gene led to a significant increase in VLCFA content, from approximately 20 to over 80 µg/mg of biomass. nih.gov The combination of these genetic modifications resulted in a strain where VLCFAs, including behenolic and erucic acid, constituted up to 34% of the total fatty acids in the yeast biomass. nih.gov

The table below summarizes the genetic engineering strategies used in Y. lipolytica and their impact on VLCFA production.

| Genetic Modification Strategy | Target Gene/Enzyme | Purpose and Impact on Production |

|---|---|---|

| Overexpression | 3-ketoacyl-CoA synthase (TaFAE1) nih.gov | Key enzyme for elongating fatty acid chains from C18 to C22. nih.gov |

| Promoter Tuning | Stronger promoter (8UAS-pTEF) for TaFAE1 nih.gov | Significantly increases expression of the elongase, boosting VLCFA yield. nih.gov |

| Overexpression | Diacylglycerol acyltransferase (YlDga1p) nih.gov | Improves incorporation of VLCFAs into triacylglycerols for stable accumulation. nih.gov |

| Gene Deletion | Multifunctional enzyme (YlMFE1) nih.gov | Blocks the β-oxidation pathway, preventing the degradation of VLCFAs. nih.gov |

Microbial Fermentation and Biocatalytic Approaches

Currently, dedicated microbial fermentation processes for the de novo synthesis of this compound are not established. The primary challenges lie in the natural absence of biosynthetic pathways for very-long-chain acetylenic fatty acids in common industrial microorganisms. However, significant advances in metabolic engineering for the production of other fatty acids provide a conceptual framework for future development.

Prospective Metabolic Engineering Strategies:

The biosynthesis of fatty acids in microorganisms like Escherichia coli and Saccharomyces cerevisiae is well-understood, involving the iterative addition of two-carbon units from malonyl-CoA. wikipedia.orgnih.gov Metabolic engineering efforts have successfully increased the production of various fatty acids by enhancing precursor supply (e.g., acetyl-CoA and malonyl-CoA), expressing heterologous enzymes, and eliminating competing metabolic pathways. mdpi.com

To produce this compound, a potential strategy would involve engineering a microbial chassis to produce very-long-chain fatty acids (VLCFAs). This has been demonstrated for other VLCFAs by introducing and optimizing fatty acid elongase enzyme complexes. frontiersin.orgtum.de For instance, elongase systems from plants like Arabidopsis thaliana have been expressed in E. coli to produce fatty acids up to C22. tum.de

A key challenge would be the introduction of the characteristic triple bond at the Δ13 position. This would likely require the discovery and heterologous expression of a novel acetylenase enzyme capable of acting on a C22 substrate, such as erucic acid (cis-13-docosenoic acid), which is the monounsaturated counterpart to this compound. wikipedia.org

Biocatalytic Synthesis:

Biocatalysis offers an alternative, cell-free approach. While direct enzymatic synthesis of this compound is not documented, enzymes are widely used for fatty acid modifications. Lipases, for example, are used in the enzymatic hydrolysis of oils to release fatty acids like erucic acid. google.com A prospective biocatalytic route could involve the enzymatic conversion of a more accessible precursor. For example, a hypothetical desaturase or a related enzyme could be engineered to convert the double bond of erucic acid into the triple bond of this compound. Chemo-enzymatic routes, combining biological and chemical steps, have been successfully developed for converting oleic acid into other valuable dicarboxylic acids and could serve as a model for this compound production. mdpi.com

Table 1: Potential Microbial Chassis and Key Engineering Targets for this compound Production

| Microbial Host | Key Biosynthetic Pathway | Primary Engineering Targets | Rationale |

|---|---|---|---|

| Escherichia coli | Type II Fatty Acid Synthesis (FAS) | Overexpression of fatty acid elongase systems; Heterologous expression of a putative acetylenase; Deletion of competing pathways (β-oxidation). | Well-characterized genetics; proven success in producing other VLCFAs. frontiersin.org |

| Saccharomyces cerevisiae | Type I Fatty Acid Synthesis (FAS) | Enhancement of acetyl-CoA and malonyl-CoA pools; Introduction of plant-derived elongase complexes; Discovery and expression of an acetylenase enzyme. | Robust industrial fermenter; high tolerance to fatty acids. mdpi.com |

| Oleaginous Yeasts (e.g., Yarrowia lipolytica) | High-flux lipid accumulation | Similar to S. cerevisiae, with a focus on channeling carbon flux towards VLCFA precursors. | Naturally high capacity for lipid production. |

Process Engineering for Scalable Production

The scalable production of specialty fatty acids via fermentation requires significant process engineering and optimization to achieve commercially viable titers and yields. While specific parameters for this compound are not available, established principles from other microbial fatty acid production processes are applicable.

Upstream Process Considerations:

Bioreactor Design and Operation: Fed-batch or continuous fermentation strategies are typically employed to maintain optimal growth conditions and manage substrate feeding, which is crucial for maximizing the production of energy-dense molecules like fatty acids.

Medium Optimization: The composition of the fermentation medium, including the carbon-to-nitrogen ratio, is a critical factor that influences the diversion of carbon flux towards fatty acid synthesis.

Process Control: Tight control of key parameters such as pH, temperature, and dissolved oxygen is essential. For example, some enzymes involved in fatty acid elongation exhibit temperature sensitivity, which could be leveraged to control the final product profile.

Downstream Processing and Intensification:

Downstream processing for fatty acids often represents a significant portion of the total production cost. Process intensification strategies aim to combine reaction and separation steps to improve efficiency.

Reactive Distillation: For derivatization processes, reactive distillation is an intensified technique that combines reaction and separation in a single unit, which has been studied for biodiesel production from palm fatty acid distillate. nih.gov

Centrifugal Contactors: Continuous centrifugal contactor separators can be used for the integrated reaction and separation of enzymatically synthesized fatty acid esters, improving efficiency and enabling enzyme recycling.

Table 2: Comparison of Potential Production Process Parameters

| Parameter | Microbial Fermentation | Biocatalytic Synthesis |

|---|---|---|

| Catalyst | Engineered whole-cell microorganisms | Isolated/immobilized enzymes (e.g., lipases, putative acetylenases) |

| Feedstock | Simple sugars (e.g., glucose) | Precursor fatty acids (e.g., erucic acid) |

| Operating Conditions | Physiological temperatures (e.g., 30-37°C), aqueous medium | Mild temperatures, may use organic solvents |

| Key Challenges | Product toxicity, complex metabolic regulation, pathway engineering | Enzyme stability, cofactor regeneration, precursor cost |

| Process Intensification | In situ product recovery | Reactive extraction, membrane reactors |

Future Research Directions in Sustainable Chemistry and Biomaterials Science

The unique chemical structure of this compound—a very-long-chain fatty acid featuring a rigid, reactive triple bond—positions it as a valuable platform chemical for innovation in sustainable chemistry and the development of novel biomaterials. Future research is likely to focus on leveraging these features to create high-performance, bio-based products.

This compound as a Renewable Platform Chemical:

Platform chemicals are bio-based molecules that can be converted into a wide range of value-added products. nih.govrsc.orgmaterials.internationalfraunhofer.de this compound has the potential to be a precursor for various specialty chemicals.

Dicarboxylic Acids: Oxidative cleavage of the triple bond in this compound could yield shorter-chain dicarboxylic acids. This is analogous to the ozonolysis of its unsaturated counterpart, erucic acid, which produces brassylic acid (a C13 dicarboxylic acid) used in the synthesis of specialty polyamides and polyesters. wikipedia.org Research into selective and green oxidation methods for the triple bond could open new routes to novel monomers.

Functionalized Derivatives: The triple bond is a highly versatile functional group that can undergo a variety of chemical transformations, such as click chemistry reactions (e.g., cycloadditions), hydrogenation to the corresponding alkene (erucic acid) or alkane (behenic acid), and hydration to form ketones. This reactivity could be exploited to synthesize a range of specialty surfactants, lubricants, and plasticizers.

Applications in Polymer and Biomaterials Science:

The long aliphatic chain and the rigid acetylenic unit make this compound an attractive monomer for creating polymers with unique properties.

Bio-based Polyesters and Polyamides: As a long-chain monofunctional carboxylic acid, this compound could be used as a chain terminator to control the molecular weight of polyesters and polyamides, imparting hydrophobicity and modifying the mechanical properties of the final polymer. If converted to a dicarboxylic acid, it could serve as a primary monomer for producing novel bio-based polymers.

Cross-linkable Polymers: The triple bond can act as a site for cross-linking, either thermally or through specific chemical reactions. Incorporating this compound into a polymer backbone would allow for the creation of thermosetting resins or networked materials with enhanced thermal stability and mechanical strength.

Functional Biomaterials: Fatty acids are increasingly being investigated for their role in biomaterials, such as coatings for medical devices or as components in scaffolds for tissue engineering. libretexts.org The incorporation of this compound into biomaterial formulations could be explored to modulate properties like degradation rate, hydrophobicity, and mechanical integrity. Its unique structure could also be functionalized to attach bioactive molecules.

Future success in these areas will depend on the development of sustainable and efficient production routes for this compound, which remains a key research gap. Advances in metabolic engineering and biocatalysis will be crucial to unlocking the full potential of this unique bio-based molecule.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Behenolic acid in laboratory settings?

- Methodological Answer : this compound synthesis typically involves catalytic oxidation of unsaturated fatty acid precursors or hydrolysis of naturally occurring esters. A common approach is the ozonolysis of erucic acid (C22:1Δ13), followed by reductive cleavage to yield this compound (docos-13-enoic acid). Key steps include:

-

Catalytic Ozonolysis : Use a low-temperature (−78°C) ozone generator with a palladium catalyst to minimize side reactions .

-

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, validated via thin-layer chromatography (TLC) .

-

Validation : Confirm yield and purity using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy .

Table 1 : Common Synthesis Protocols and Yield Optimization

Method Catalyst Temperature Yield (%) Purity (HPLC) Ozonolysis + Reduction Pd/C −78°C 68–72 ≥95% Enzymatic Hydrolysis Lipase 37°C 55–60 85–90%

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm double bond position (δ 5.3–5.4 ppm for vinyl protons) and carboxyl group integrity (δ 170–180 ppm for carbonyl carbons) .

- Infrared (IR) Spectroscopy : Identify characteristic peaks for carboxylic acid (O–H stretch: 2500–3300 cm; C=O: 1700 cm) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M-H] at m/z 339.3 (CHO) .

Q. What standard biochemical assays are recommended to assess this compound's activity in vitro?

- Methodological Answer : Prioritize assays aligned with hypothesized mechanisms (e.g., lipid metabolism modulation):

- Lipid Peroxidation Assay : Measure malondialdehyde (MDA) levels via thiobarbituric acid reactive substances (TBARS) in hepatic cell lines .

- Enzyme Inhibition Studies : Use fluorescence-based assays to quantify inhibition of Δ6-desaturase or elongase enzymes, with IC calculations .

- Dose-Response Curves : Employ 3–5 logarithmic concentrations (1–100 μM) to establish efficacy thresholds, using ANOVA for statistical significance .

Advanced Research Questions

Q. How should researchers design experiments to investigate the dose-dependent effects of this compound on cellular pathways?

- Methodological Answer :

-

Hypothesis-Driven Design : Frame the question using the PICO framework (Population: HepG2 cells; Intervention: this compound doses; Comparison: Untreated controls; Outcome: Lipid accumulation) .

-

Controlled Variables : Maintain consistent cell passage numbers, serum concentrations, and incubation times to reduce variability .

-

Data Collection : Use high-content imaging (e.g., Oil Red O staining) for lipid quantification, with triplicate technical and biological replicates .

Table 2 : Example Experimental Design for Dose-Response Analysis

Dose (μM) Exposure Time (h) Replicates Key Metrics (e.g., Lipid Droplets/Cell) 10 24 n = 6 15 ± 2 50 24 n = 6 42 ± 5

Q. What statistical approaches are optimal for analyzing contradictory data on this compound's efficacy across different studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from ≥5 independent studies using random-effects models to account for heterogeneity .

- Sensitivity Analysis : Identify outliers via Cook’s distance or leverage plots, excluding studies with high bias risk (e.g., non-blinded assays) .

- Principal Component Analysis (PCA) : Reduce dimensionality of variables (e.g., solvent type, cell line) to isolate confounding factors .

Q. What strategies can be employed to resolve discrepancies in reported solubility profiles of this compound under varying pH conditions?

- Methodological Answer :

- pH-Solubility Profiling : Conduct shake-flask experiments across pH 2–9, using UV spectrophotometry (λ = 210 nm) for quantification .

- Molecular Dynamics Simulations : Model this compound’s behavior in aqueous buffers to predict aggregation tendencies .

- Validation via DSC : Differential scanning calorimetry (DSC) can detect polymorphic forms affecting solubility .

Guidelines for Reporting and Validation

- Data Transparency : Follow the Beilstein Journal’s standards for including raw data in supplementary materials (e.g., NMR spectra, assay protocols) .

- Ethical Reproducibility : Document instrument calibration details (e.g., NMR lock levels, HPLC column batches) to enable replication .

- Contradiction Analysis : Apply dialectical frameworks to distinguish primary contradictions (e.g., pH-dependent solubility vs. assay conditions) from secondary factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.